3-(3-oxomorpholin-4-yl)propanoic acid
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Overview
Description
3-(3-oxomorpholin-4-yl)propanoic acid: is a chemical compound with the molecular formula C₇H₁₁NO₄ It is characterized by the presence of a morpholine ring substituted with a ketone group at the third position and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-oxomorpholin-4-yl)propanoic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the morpholine derivative with a suitable propanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3-oxomorpholin-4-yl)propanoic acid can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the morpholine ring, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various functionalized morpholine derivatives.
Scientific Research Applications
Chemistry: 3-(3-oxomorpholin-4-yl)propanoic acid is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 3-(3-oxomorpholin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group and the morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and interactions depend on the specific application and target.
Comparison with Similar Compounds
3-(3-hydroxymorpholin-4-yl)propanoic acid: Similar structure but with a hydroxyl group instead of a ketone.
3-(3-aminomorpholin-4-yl)propanoic acid: Contains an amino group instead of a ketone.
3-(3-methylmorpholin-4-yl)propanoic acid: Substituted with a methyl group.
Uniqueness: 3-(3-oxomorpholin-4-yl)propanoic acid is unique due to the presence of the ketone group, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where the ketone functionality is essential.
Properties
CAS No. |
933724-49-3 |
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Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
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